

# **Application Notes and Protocols for L-Carnosine Delivery Systems with Improved Bioavailability**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**L-Carnosine**, an endogenous dipeptide composed of  $\beta$ -alanine and L-histidine, offers a multitude of therapeutic benefits, including potent antioxidant, anti-inflammatory, and anti-glycation properties.[1][2][3] Its application in pharmaceuticals and nutraceuticals is, however, significantly hampered by its low oral bioavailability. This is primarily due to rapid enzymatic hydrolysis in the bloodstream and tissues by carnosinases (CNDP1 and CNDP2), which break it down into its constituent amino acids.[1][2][4] To overcome this limitation, various advanced drug delivery systems have been developed to protect **L-Carnosine** from degradation, enhance its absorption, and improve its therapeutic efficacy.

These application notes provide a comprehensive overview of different **L-Carnosine** delivery strategies, including vesicular systems, nanoparticle-based carriers, and prodrug approaches. Detailed protocols for the preparation and evaluation of these systems are provided to guide researchers in their drug development efforts.

## **Challenges in L-Carnosine Delivery**

The primary obstacle to the systemic delivery of **L-Carnosine** is its susceptibility to enzymatic degradation. This challenge is depicted in the signaling pathway diagram below, which illustrates the hydrolysis of **L-Carnosine** by carnosinases and how a protective delivery system can mitigate this issue.





Click to download full resolution via product page

Caption: Enzymatic degradation of **L-Carnosine** and the protective role of delivery systems.



## **Quantitative Data on L-Carnosine Delivery Systems**

The following tables summarize the physicochemical properties and bioavailability enhancements of various **L-Carnosine** delivery systems as reported in the literature.

Table 1: Vesicular Delivery Systems for L-Carnosine

| Delivery<br>System                                       | Compositio<br>n                       | Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|----------------------------------------------------------|---------------------------------------|-----------------------|---------------------------|----------------------------------------|-----------|
| Liposomes                                                | DPPC:Choles<br>terol (7:3)            | 133                   | -                         | 41.7                                   | [5][6]    |
| Conventional<br>Liposomes                                | Phospholipid<br>s                     | 300 - 500             | -40 to -50                | 62.67                                  | [7]       |
| Ultradeforma<br>ble<br>Liposomes<br>(Transferoso<br>mes) | Phospholipid<br>s, Tween 80           | 300 - 500             | -40 to -50                | 66.33                                  | [7]       |
| Ceramidoso<br>mes                                        | Phospholipid<br>s, Ceramides          | 300 - 500             | -40 to -50                | 28.33                                  | [7]       |
| Hya-<br>Ascorposome<br>s (CAR-HA-<br>ASP)                | Phospholipid<br>s, Hyaluronic<br>Acid | 192.6 ± 0.56          | -16 ± 1.34                | 85.23 ± 1.89                           | [8]       |

DPPC: Dipalmitoylphosphatidylcholine; Cholesterol: Chol

Table 2: Nanoparticle-Based Delivery Systems for L-Carnosine



| Delivery<br>System                   | Compositio<br>n                                                                       | Particle<br>Size (nm) | Drug<br>Loading (%) | Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|--------------------------------------|---------------------------------------------------------------------------------------|-----------------------|---------------------|----------------------------------------|-----------|
| Chitosan<br>Nanoparticles<br>(CSNPs) | Chitosan,<br>TPP                                                                      | 244.5 ± 4.2           | 32 ± 2.32           | 83.63 ± 0.23                           | [9]       |
| L-Carnosine<br>Analog NPs<br>(CaNPs) | Fmoc-β-Ala-<br>L-His-(Trt)-o-<br>methyl<br>formate,<br>Fmoc-Arg-<br>(Pbf)-OH,<br>Zinc | ~200                  | -                   | -                                      | [10]      |

TPP: Tripolyphosphate

Table 3: Prodrug Approach for Improved Bioavailability

| Prodrug                        | Bioavailability<br>Improvement                                    | Animal Model | Reference |
|--------------------------------|-------------------------------------------------------------------|--------------|-----------|
| Octyl ester of D-<br>Carnosine | 2.6-fold increase in oral bioavailability compared to D-Carnosine | Rats         | [11][12]  |

## **Experimental Protocols**

The following are detailed protocols for the preparation and evaluation of **L-Carnosine** delivery systems.

## Protocol 1: Preparation of L-Carnosine Loaded Liposomes by Thin-Layer Hydration and Extrusion



Objective: To encapsulate **L-Carnosine** within liposomal vesicles.

#### Materials:

- Dipalmitoylphosphatidylcholine (DPPC)
- Cholesterol (Chol)
- L-Carnosine
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Lipid Film Formation:
  - 1. Dissolve DPPC and Cholesterol (e.g., in a 7:3 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[5]
  - 2. Attach the flask to a rotary evaporator.
  - 3. Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C) to form a thin, uniform lipid film on the inner wall of the flask.
  - 4. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
- Hydration:



- 1. Prepare an aqueous solution of **L-Carnosine** in PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).
- 2. Add the **L-Carnosine** solution to the round-bottom flask containing the lipid film.
- 3. Hydrate the lipid film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
- Size Reduction and Unilamellar Vesicle Formation:
  - 1. Subject the MLV suspension to probe sonication for 5-10 minutes on ice to reduce the size of the vesicles.
  - 2. Load the sonicated liposome suspension into an extruder.
  - 3. Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.[4]
- Purification:
  - Remove unencapsulated L-Carnosine by dialysis against PBS or by size exclusion chromatography.

# Protocol 2: Preparation of L-Carnosine Loaded Chitosan Nanoparticles by Ionic Gelation

Objective: To formulate **L-Carnosine** into chitosan nanoparticles.

#### Materials:

- Low molecular weight Chitosan
- Acetic acid
- Sodium tripolyphosphate (TPP)



|   | -   | _  |    |   | -  |    |   |
|---|-----|----|----|---|----|----|---|
| • | L-( | Ca | rn | O | SI | ne | 2 |

- Deionized water
- Magnetic stirrer
- Centrifuge

#### Procedure:

- Chitosan Solution Preparation:
  - 1. Prepare a chitosan solution (e.g., 1.5 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution.[9]
  - 2. Stir the solution continuously at room temperature for 24 hours to ensure complete dissolution.[9]
- Addition of L-Carnosine:
  - 1. Prepare an **L-Carnosine** solution (e.g., 1 mg/mL) in deionized water.
  - 2. Add the **L-Carnosine** solution to the chitosan solution and stir to mix.[9]
- Nanoparticle Formation:
  - 1. Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water.
  - 2. Add the TPP solution dropwise to the chitosan-carnosine mixture under constant magnetic stirring (e.g., 800 rpm) at room temperature.[9]
  - 3. Continue stirring for a defined period (e.g., 1-8 hours) to allow for the formation of nanoparticles via ionic crosslinking between the positively charged chitosan and the negatively charged TPP.[9]
- Purification:
  - 1. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).



- 2. Discard the supernatant containing unencapsulated **L-Carnosine** and unreacted reagents.
- 3. Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step twice.
- 4. Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.

## Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method

Objective: To evaluate the release profile of **L-Carnosine** from the delivery system over time.

#### Materials:

- L-Carnosine loaded delivery system (liposomes or nanoparticles)
- Dialysis membrane tubing (with an appropriate molecular weight cut-off)
- Release medium (e.g., PBS, pH 7.4)
- Shaking incubator or water bath
- Analytical instrument for **L-Carnosine** quantification (e.g., HPLC)

#### Procedure:

- Preparation:
  - 1. Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
  - 2. Pipette a known amount of the **L-Carnosine** loaded formulation into one end of the dialysis bag and securely seal both ends.
  - 3. Place the sealed bag into a vessel containing a defined volume of the release medium (e.g., 50 mL).
- Incubation:



- 1. Incubate the setup at 37°C with continuous gentle stirring.
- · Sampling:
  - 1. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
  - 2. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Analysis:
  - Quantify the concentration of L-Carnosine in the collected samples using a validated analytical method like HPLC.
  - 2. Calculate the cumulative percentage of **L-Carnosine** released at each time point.

## **Experimental Workflow and Logic**

The development and evaluation of a novel **L-Carnosine** delivery system typically follow a structured workflow, from initial formulation to preclinical testing.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. CARNOSINE-CONTAINING LIPOSOMES: PREPARATION AND PROPERTIES | Antonova | Fine Chemical Technologies [finechem-mirea.ru]
- 6. CARNOSINE-CONTAINING LIPOSOMES: PREPARATION AND PROPERTIES | Antonova | Fine Chemical Technologies [finechem-mirea.ru]
- 7. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]



- 8. L-carnosine-loaded hya-ascorposomes Attenuate UVB-induced skin Photoaging: Formulation, in vitro andin vivoevaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Unravelling the potential of L-carnosine analog-based nano-assemblies as pH-responsive therapeutics in treating glioma: an in vitro perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, ADME properties, and pharmacological activities of β-alanyl-D-histidine (D-carnosine) prodrugs with improved bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for L-Carnosine Delivery Systems with Improved Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770443#l-carnosine-delivery-systems-for-improved-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com